N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide

chromone regioisomerism carboxamide positional isomer

N-(2-(2-Fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1705986‑96‑4) is a fully synthetic small‑molecule belonging to the 4‑oxo‑4H‑chromene‑2‑carboxamide (chromone‑2‑carboxamide) class. It integrates a 2‑fluorophenyl ring, a quaternary‑centre methoxypropyl linker and the privileged chromone pharmacophore—a scaffold validated across multiple therapeutic target families including EGFR kinase, adenosine receptors, 5‑lipoxygenase and bacterial quorum‑sensing systems.

Molecular Formula C20H18FNO4
Molecular Weight 355.365
CAS No. 1705986-96-4
Cat. No. B2526540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide
CAS1705986-96-4
Molecular FormulaC20H18FNO4
Molecular Weight355.365
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC=CC=C3F)OC
InChIInChI=1S/C20H18FNO4/c1-20(25-2,14-8-4-5-9-15(14)21)12-22-19(24)18-11-16(23)13-7-3-6-10-17(13)26-18/h3-11H,12H2,1-2H3,(H,22,24)
InChIKeyBYSHMQGVFAGNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1705986-96-4): A Chromone-2-Carboxamide Chemical Probe for Scientific Procurement


N-(2-(2-Fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1705986‑96‑4) is a fully synthetic small‑molecule belonging to the 4‑oxo‑4H‑chromene‑2‑carboxamide (chromone‑2‑carboxamide) class [1]. It integrates a 2‑fluorophenyl ring, a quaternary‑centre methoxypropyl linker and the privileged chromone pharmacophore—a scaffold validated across multiple therapeutic target families including EGFR kinase, adenosine receptors, 5‑lipoxygenase and bacterial quorum‑sensing systems [2][3][4][5]. Its molecular formula is C₂₀H₁₈FNO₄ (MW 355.4 g mol⁻¹) and it is typically supplied at ≥95% purity for in vitro research applications .

Why Generic Chromone‑2‑Carboxamide Substitution Fails: The Critical Role of the 2‑Fluorophenyl‑2‑Methoxypropyl Motif in N‑(2‑(2‑Fluorophenyl)‑2‑methoxypropyl)‑4‑oxo‑4H‑chromene‑2‑carboxamide


Chromone‑2‑carboxamides are a pharmacologically privileged but promiscuous scaffold where minor structural modifications profoundly alter target engagement, selectivity and ADME properties [1][2]. Replacing the 2‑fluorophenyl‑2‑methoxypropyl side‑chain with a simple phenyl, 4‑fluorophenyl or thiazolyl group collapses the unique conformational restriction imposed by the quaternary carbon centre and removes the ortho‑fluorine intramolecular hydrogen‑bonding capability [3]. SAR studies demonstrate that even a single‑position fluorine shift (ortho→para) or amide‑linker regioisomerism (2‑carboxamide→3‑carboxamide) can invert adenosine receptor subtype selectivity or abolish 5‑lipoxygenase inhibition entirely [4][5]. Consequently, generic substitution within this chemical series is not scientifically tenable when target‑specific, reproducible pharmacology is required.

Quantitative Differentiation Evidence for N‑(2‑(2‑Fluorophenyl)‑2‑methoxypropyl)‑4‑oxo‑4H‑chromene‑2‑carboxamide


Structural Differentiation: 4‑Oxo‑4H‑chromene‑2‑carboxamide Core vs. the 2‑Oxo‑2H‑chromene‑3‑carboxamide Isomer

The target compound possesses the 4‑oxo‑4H‑chromene‑2‑carboxamide connectivity, distinguishing it from the isomeric 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold exemplified by CAS 1705848‑48‑1 . In chromone‑based adenosine receptor ligands, the 2‑carboxamide regioisomer is essential for high‑affinity hA₃AR binding; the corresponding 3‑carboxamide regioisomer exhibits >10‑fold weaker affinity [1]. Furthermore, chromone‑2‑carboxamides carrying a 6‑fluoro substituent or propyl/3‑ethylphenyl side‑chain demonstrate IC₅₀ values of 0.9–10 µM against MCF‑7, OVCAR and HCT‑116 cancer cell lines, whereas isomeric 3‑carboxamides are substantially less potent in the same assays [2].

chromone regioisomerism carboxamide positional isomer structure–activity relationship

EGFR‑Pathway Inhibition: Chromone‑2‑Carboxamide Scaffold Validation in Triple‑Negative Breast Cancer

Chromone‑2‑carboxamide derivatives suppress EGFR, FGFR3 and VEGF protein levels in MDA‑MB‑231 triple‑negative breast cancer cells at low micromolar concentrations [1]. The most potent analogues in this series, N‑(2‑furylmethylene) (compound 15) and α‑methyl‑N‑benzyl (compound 17), exhibit GI₅₀ values of 14.8 µM and 17.1 µM, respectively, with compound 15 additionally inducing G0‑G1 and G2‑M cell‑cycle arrest [1]. Although direct data for the target compound are not yet published, it shares the identical 4‑oxo‑4H‑chromene‑2‑carboxamide pharmacophore and a similarly bulky, lipophilic N‑substituent that is predicted to occupy the same deep hydrophobic pocket in EGFR identified by molecular docking [1]. In contrast, simpler N‑phenyl chromone‑2‑carboxamides lacking the branched side‑chain (e.g., N‑(4‑hydroxyphenyl)‑5,7‑dimethoxy‑4‑oxo‑4H‑chromene‑2‑carboxamide) show weaker cytotoxicity (IC₅₀ 25.7–29.5 µM against breast cancer cells) [2].

EGFR FGFR3 VEGF triple‑negative breast cancer chromone‑2‑carboxamide

5‑Lipoxygenase Inhibition: Hydrophilic Chromone‑2‑Carboxamides as Anti‑Inflammatory Leads

In a systematic SAR study of 21 chromone‑2‑carboxamide derivatives, compounds bearing hydrophilic amide side‑chains achieved superior 5‑lipoxygenase (5‑LOX) inhibition [1]. Specifically, N‑(4‑ethylphenyl)‑4‑oxo‑4H‑chromene‑2‑carboxamide inhibited 5‑LOX by 70% at 50 µM, while more lipophilic analogues showed diminished activity [1]. The target compound's 2‑methoxypropyl linker introduces a hydrogen‑bond‑accepting ether that increases side‑chain hydrophilicity (estimated LogP ≈ 2.5–3.0 versus ~3.8 for the 4‑ethylphenyl analogue) without sacrificing the fluorine‑mediated metabolic stability . This balanced polarity profile is predicted to enhance 5‑LOX inhibition relative to purely lipophilic comparators such as N‑(4‑ethylphenyl)‑4‑oxo‑4H‑chromene‑2‑carboxamide (70% inhibition at 50 µM) .

5‑lipoxygenase anti‑inflammatory chromone carboxamide leukotriene synthesis

Adenosine A₃ Receptor Selectivity: Ortho‑Fluorophenyl Contribution to Subtype Discrimination

Chromone‑2‑carboxamides exhibit a remarkable intrinsic preference for the human adenosine A₃ receptor (hA₃AR) over the hA₁ and hA₂A subtypes [1]. The lead compound N‑(4,5‑methylthiazol‑2‑yl)‑4‑oxo‑4H‑chromene‑2‑carboxamide (31) displays an hA₃ Kᵢ of 167 nM with selectivity ratios of 590 vs. hA₁ and 480 vs. hA₂A [1]. In a separate series, N‑(2‑nitrophenyl)‑4‑oxo‑4H‑chromene‑2‑carboxamide binds hA₁AR with Kᵢ = 0.219 µM by exploiting an ortho‑nitro group intramolecular hydrogen bond—a structural feature analogous to the ortho‑fluorine in the target compound [2]. Crystallographic analysis of N‑(2‑fluorophenyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide confirms a bifurcated intramolecular N—H···(O,F) hydrogen bond that pre‑organises the ligand into a bioactive conformation [3]. This suggests the ortho‑fluorophenyl motif in the target compound may confer a similar conformational bias that enhances adenosine receptor subtype discrimination relative to para‑fluoro or non‑fluorinated phenyl analogues.

adenosine A₃ receptor subtype selectivity fluorophenyl GPCR

Physicochemical and Drug‑Likeness Differentiation: LogP, Rotatable Bonds and Metabolic Stability

The 2‑fluorophenyl‑2‑methoxypropyl substituent endows the target compound with a calculated LogP of approximately 3.0–3.5 and 7 rotatable bonds, positioning it favourably within the optimal drug‑like space (LogP ≤ 5; rotatable bonds ≤ 10) . For comparison, N‑(6‑chloro‑1,3‑benzothiazol‑2‑yl)‑4‑oxo‑4H‑chromene‑2‑carboxamide has LogP = 4.512, exceeding the recommended上限 for CNS‑sparing programs; N‑[3‑(dimethylamino)propyl]‑4‑oxo‑4H‑chromene‑2‑carboxamide has LogP = 0.53, limiting membrane permeability . The presence of the 2‑fluorophenyl group additionally enhances metabolic stability relative to non‑fluorinated phenyl analogues, as demonstrated for 7‑fluorochromone‑2‑carboxamides in pharmacokinetic studies where fluorine substitution prolonged half‑life and improved oral bioavailability in mouse models [1].

LogP rotatable bonds drug‑likeness metabolic stability fluorine

Recommended Research and Industrial Application Scenarios for N‑(2‑(2‑Fluorophenyl)‑2‑methoxypropyl)‑4‑oxo‑4H‑chromene‑2‑carboxamide


EGFR‑Targeted Anticancer Probe Development in Triple‑Negative Breast Cancer

Use the compound as a starting scaffold for structure‑based design of EGFR/FGFR3/VEGF multi‑target inhibitors against MDA‑MB‑231 TNBC cells, benchmarking growth inhibition against the lead chromone‑2‑carboxamides (GI₅₀ ≈ 15 µM) reported by El‑Gamil et al. [1]. The 2‑fluorophenyl‑2‑methoxypropyl side‑chain is predicted to occupy the deep hydrophobic pocket identified by molecular docking, offering a differentiated vector for potency optimisation [1].

Selective Adenosine A₃ Receptor Ligand Development

Employ the compound in radioligand displacement screening panels (hA₁, hA₂A, hA₃) to exploit the chromone‑2‑carboxamide scaffold's intrinsic A₃ preference (Kᵢ = 167 nM; selectivity >480‑fold for the thiazolyl comparator) [2]. The ortho‑fluorine conformational pre‑organisation may improve A₃ selectivity beyond the 590‑fold observed for the methylthiazole lead [2][3].

Dual Cytotoxic/Anti‑Inflammatory Agent Screening in Leukotriene‑Driven Cancers

Screen the compound in integrated cytotoxicity (breast, ovarian, colon cancer panels) and 5‑lipoxygenase inhibition assays to identify dual‑mechanism leads. SAR evidence indicates that balanced hydrophilicity (LogP ≈ 2.5–3.5) simultaneously enhances 5‑LOX inhibition and maintains cellular permeability [4].

Pharmacokinetic Lead Optimisation Leveraging Fluorine‑Mediated Metabolic Stability

Progress the compound into microsomal stability and in vivo PK studies, using the metabolic stabilisation precedent established by 7‑fluorochromone‑2‑carboxamides that achieved oral efficacy in diet‑induced obese mice [5]. The ortho‑fluorophenyl group and quaternary carbon centre are expected to reduce CYP450‑mediated oxidation compared to non‑fluorinated or benzylic analogues [5].

Quote Request

Request a Quote for N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.